N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a phenyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Furan-Phenyl Intermediate: : The initial step involves the synthesis of a furan-phenyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 4-bromophenyl derivative under palladium catalysis .
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Introduction of the Pyrazole Ring: This can be done by reacting the furan-phenyl intermediate with 1,3,5-trimethylpyrazole in the presence of a suitable base such as potassium carbonate .
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Sulfonamide Formation: : The final step is the sulfonamide formation, which can be achieved by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives .
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Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Furan epoxides, hydroxylated derivatives.
Reduction Products: Amines from nitro reductions.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its antibacterial and anti-inflammatory properties, while the pyrazole ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.
N-{[4-(thiophen-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Contains a thiophene ring instead of a furan ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Features a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The furan-3-yl group, in particular, provides unique electronic properties that differentiate it from its analogs.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPPCXYPRBTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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